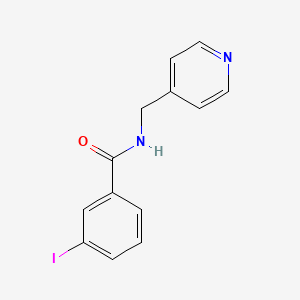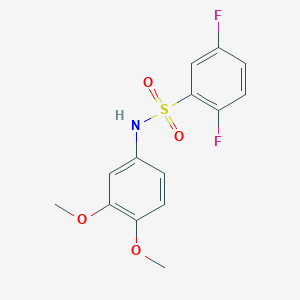![molecular formula C14H9BrN4 B5338895 7-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5338895.png)
7-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a pyrazolo[1,5-a]pyrimidine ring system.
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is not fully understood. However, studies have shown that this compound can inhibit the activity of specific enzymes and proteins that are involved in cancer cell growth and inflammation. This compound can also induce apoptosis in cancer cells by activating specific pathways.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. This compound can inhibit the growth of cancer cells and induce apoptosis. This compound can also reduce inflammation by inhibiting the production of inflammatory cytokines. Studies have shown that this compound does not have any significant toxicity and is well-tolerated by the body.
Advantages and Limitations for Lab Experiments
The advantages of using 7-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile in lab experiments are its high yield and purity. This compound is easy to synthesize and can be obtained in large quantities. The limitations of using this compound in lab experiments are its limited solubility in water and its instability in certain conditions.
Future Directions
There are several future directions for the study of 7-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile. One of the future directions is the development of more potent and selective analogs of this compound. Another future direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. The use of this compound in combination with other anticancer or anti-inflammatory agents is also an area of future research. Finally, the study of the potential applications of this compound in other fields such as material science and catalysis is another area of future research.
Conclusion:
In conclusion, this compound is a heterocyclic organic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been studied extensively for its potential as an anticancer and anti-inflammatory agent. The synthesis method of this compound is easy, and the yield is high. The future directions for the study of this compound are the development of more potent and selective analogs, the study of its pharmacokinetics and pharmacodynamics in vivo, and the study of its potential applications in other fields.
Synthesis Methods
The synthesis method of 7-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves the reaction of 4-bromoaniline, ethyl acetoacetate, and 3-aminopyrazole in the presence of a catalyst. The reaction takes place in a solvent and is carried out under specific conditions. The yield of this reaction is high, and the product obtained is of high purity.
Scientific Research Applications
7-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has various scientific research applications. This compound has been studied extensively for its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been studied for its potential as an anti-inflammatory agent. Studies have shown that this compound can reduce inflammation by inhibiting the production of inflammatory cytokines.
Properties
IUPAC Name |
7-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN4/c1-9-6-13(10-2-4-12(15)5-3-10)19-14(18-9)11(7-16)8-17-19/h2-6,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRIIQFFHRMFJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C3=CC=C(C=C3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5338820.png)

![3-[(dimethylamino)methyl]-1-(3-fluoro-2-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B5338844.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5338845.png)
![1-(4-methoxyphenyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5338851.png)
![4-{[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid](/img/structure/B5338859.png)
![2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5338867.png)
![4-benzyl-3-[2-oxo-2-(2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethyl]-2-piperazinone](/img/structure/B5338874.png)
![4-fluoro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 3-nitrobenzoate](/img/structure/B5338876.png)


![{1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-3-yl}(phenyl)methanone](/img/structure/B5338910.png)
![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}isonicotinamide](/img/structure/B5338917.png)
![2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}acetamide dihydrochloride](/img/structure/B5338930.png)
